[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](pentyl)amine
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Overview
Description
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a pyrazole ring substituted with an ethyl and methyl group, and an amine group attached to a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring . The ethyl and methyl groups are introduced through alkylation reactions. The final step involves the attachment of the pentylamine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties and applications in medicinal chemistry.
1-(1H-Indazol-4-yl)-3-((1-Phenyl-1H-Pyrazol-5-yl)methyl)urea: Used as a TRPV1 antagonist in pharmaceutical research.
The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-4-6-7-8-13-9-12-10-15(5-2)14-11(12)3/h10,13H,4-9H2,1-3H3 |
InChI Key |
CAEVFGYEUQULTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CN(N=C1C)CC |
Origin of Product |
United States |
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